molecular formula C7H7BrN2O3 B1532697 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid CAS No. 1267654-44-3

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Cat. No. B1532697
CAS RN: 1267654-44-3
M. Wt: 247.05 g/mol
InChI Key: CCDRTBDMOTYRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination of the appropriate precursor and subsequent methylation. Detailed synthetic pathways can be found in the literature .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including 5-bromo derivatives, has been explored, highlighting their potential as intermediates for further chemical modifications (Grant, Seemann, & Winthrop, 1956).
  • Research has developed efficient synthesis routes for various pyrimidine derivatives, including those with bromo substitutions, which serve as key intermediates for creating biologically active molecules (Aquino et al., 2017).

Antiviral Activities

  • 5-Substituted pyrimidines have been studied for their antiviral properties. Specifically, derivatives of 5-bromo-2,4-diaminopyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential therapeutic applications (Hocková et al., 2003).

Chemical Reactions and Mechanisms

  • Studies on the reactions of substituted methoxy- and methylthio-pyrimidines, including those with 5-bromo substituents, have provided valuable insights into the mechanisms of aminolysis reactions, contributing to the understanding of pyrimidine chemistry (Brown & Forster, 1966).

Application in Synthesis of Heterocycles

  • The use of 5-bromo derivatives in the synthesis of novel heterocyclic compounds, including those with potential antiprotozoal activity, illustrates the versatility of these compounds in medicinal chemistry (Ismail et al., 2004).

Structural and Synthetic Studies

  • Research into the structural characterization and synthesis of pyrimidine derivatives, such as 4-bromo-3,5-dihydroxybenzoic acid, underscores the importance of these compounds as intermediates for preparing pyrimidine medicaments, demonstrating their role in drug development (Xu Dong-fang, 2000).

properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-3-5-9-2-4(8)6(10-5)7(11)12/h2H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRTBDMOTYRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-acetamidine (7.21 g, 89.19 mmol) in EtOH (50 ml) was added sodium ethylate (26 ml, 22% solution in EtOH) and the reaction mixture was heated to 50° C. for 30 min. A solution of mucobromic acid (6.5 g, 38.77 mmol) in EtOH (50 ml) was added followed by sodium ethylate (14 ml, 22% solution in EtOH), and the reaction mixture was continued to stir at 50° C. for 1 h. After filtration and solvent evaporation, water (5 ml) was added, the reaction mixture was cooled to 0° C. and acidified with 2N HCl solution to pH ˜6. After evaporation of water, the residue was dissolved in MeOH, filtered, and the filtrate was evaporated. The crude material was purified by silica gel chromatography using a methanol/methylenechloride eluent as solvent to yield 3.73 g (60%) of the title compound.
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Reactant of Route 3
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.